molecular formula C28H22O8 B14719224 2,2'-(1,4-Phenylene)bis(4,5-dimethoxy-1H-indene-1,3(2H)-dione) CAS No. 20854-79-9

2,2'-(1,4-Phenylene)bis(4,5-dimethoxy-1H-indene-1,3(2H)-dione)

Cat. No.: B14719224
CAS No.: 20854-79-9
M. Wt: 486.5 g/mol
InChI Key: FVFZOUADERDYIR-UHFFFAOYSA-N
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Description

2,2’-(1,4-Phenylene)bis(4,5-dimethoxy-1H-indene-1,3(2H)-dione) is an organic compound that belongs to the class of indene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(1,4-Phenylene)bis(4,5-dimethoxy-1H-indene-1,3(2H)-dione) typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,4-phenylenediamine and 4,5-dimethoxyindene-1,3-dione.

    Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as a Lewis acid, to form the desired compound.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of 2,2’-(1,4-Phenylene)bis(4,5-dimethoxy-1H-indene-1,3(2H)-dione) may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2’-(1,4-Phenylene)bis(4,5-dimethoxy-1H-indene-1,3(2H)-dione) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can yield hydroquinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Catalysts: Lewis acids (e.g., aluminum chloride, AlCl3), transition metal catalysts

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce hydroquinone derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of 2,2’-(1,4-Phenylene)bis(4,5-dimethoxy-1H-indene-1,3(2H)-dione) involves its interaction with specific molecular targets and pathways. For example:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins to exert its effects.

    Pathways: It may modulate signaling pathways involved in cellular processes such as proliferation, apoptosis, or differentiation.

Comparison with Similar Compounds

Similar Compounds

    2,2’-(1,4-Phenylene)bis(1H-indene-1,3(2H)-dione): Lacks the methoxy groups present in 2,2’-(1,4-Phenylene)bis(4,5-dimethoxy-1H-indene-1,3(2H)-dione).

    2,2’-(1,4-Phenylene)bis(4-methoxy-1H-indene-1,3(2H)-dione): Contains fewer methoxy groups compared to the target compound.

Uniqueness

2,2’-(1,4-Phenylene)bis(4,5-dimethoxy-1H-indene-1,3(2H)-dione) is unique due to the presence of multiple methoxy groups, which can influence its chemical reactivity and potential applications. The methoxy groups may enhance the compound’s solubility, stability, and biological activity compared to similar compounds.

Properties

CAS No.

20854-79-9

Molecular Formula

C28H22O8

Molecular Weight

486.5 g/mol

IUPAC Name

2-[4-(4,5-dimethoxy-1,3-dioxoinden-2-yl)phenyl]-4,5-dimethoxyindene-1,3-dione

InChI

InChI=1S/C28H22O8/c1-33-17-11-9-15-21(27(17)35-3)25(31)19(23(15)29)13-5-7-14(8-6-13)20-24(30)16-10-12-18(34-2)28(36-4)22(16)26(20)32/h5-12,19-20H,1-4H3

InChI Key

FVFZOUADERDYIR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C(=O)C(C2=O)C3=CC=C(C=C3)C4C(=O)C5=C(C4=O)C(=C(C=C5)OC)OC)OC

Origin of Product

United States

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